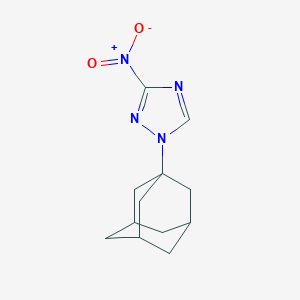

1-(1-Adamantyl)-3-nitro-1,2,4-triazole

Description

Structure

3D Structure

Properties

CAS No. |

147917-48-4 |

|---|---|

Molecular Formula |

C12H16N4O2 |

Molecular Weight |

248.28g/mol |

IUPAC Name |

1-(1-adamantyl)-3-nitro-1,2,4-triazole |

InChI |

InChI=1S/C12H16N4O2/c17-16(18)11-13-7-15(14-11)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2 |

InChI Key |

YDPOBHWXRSITLP-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-] |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-] |

solubility |

30.2 [ug/mL] |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 1 Adamantyl 3 Nitro 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the electronic environment of heteroatoms within a molecule. For 1-(1-Adamantyl)-3-nitro-1,2,4-triazole, various NMR experiments have been employed to assign its complex structure.

Proton NMR (¹H NMR) for Adamantyl and Triazole Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the adamantyl cage and the triazole ring protons. In a typical spectrum recorded in DMSO-d6, the adamantyl protons appear as a series of multiplets in the upfield region, characteristic of their saturated, sterically constrained environment. spectrabase.com The triazole proton, being in a more electron-deficient environment, resonates further downfield. spectrabase.comchemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Adamantane-H (CH₂) | ~1.80-1.90 | m |

| Adamantane-H (CH) | ~2.20-2.30 | m |

| Triazole-H (C5-H) | ~9.0 | s |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from general knowledge of adamantyl and nitrotriazole compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The adamantyl group exhibits four distinct signals corresponding to its methine and methylene (B1212753) carbons. nih.gov The triazole ring carbons show resonances at lower field due to the influence of the nitrogen atoms and the nitro group. mdpi.comchemicalbook.com The carbon atom (C3) attached to the nitro group is significantly deshielded and appears at the lowest field among the triazole carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Adamantane (B196018) (CH₂) | ~35-40 |

| Adamantane (CH) | ~28-30 |

| Adamantane (quaternary C) | ~60-65 |

| Triazole (C5) | ~145-150 |

| Triazole (C3) | ~155-160 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from general knowledge of adamantyl and nitrotriazole compounds. chemicalbook.comchemicalbook.com

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Connectivity and Tautomeric Studies

¹⁵N NMR spectroscopy is particularly informative for nitrogen-rich compounds like triazoles, offering direct insight into the electronic environment of each nitrogen atom. rsc.org The chemical shifts of the triazole ring nitrogens can confirm the 1,2,4-substitution pattern and provide information about the electronic effects of the nitro group. researchgate.net The nitro group nitrogen itself will exhibit a characteristic chemical shift at a significantly different frequency compared to the triazole nitrogens. researchgate.net Tautomeric studies, if applicable, would also benefit from ¹⁵N NMR by distinguishing between different nitrogen protonation states.

Table 3: Expected ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen Assignment | Expected Chemical Shift Range (δ, ppm) |

| Triazole (N1) | -150 to -170 |

| Triazole (N2) | -80 to -100 |

| Triazole (N4) | -110 to -130 |

| Nitro (NO₂) | +10 to -10 |

Note: Chemical shifts are referenced to nitromethane (B149229) and are estimates based on related structures. Actual values can vary. rsc.orgresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Structural Connectivity

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of this compound.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, which would confirm the connectivity within the adamantyl cage. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for connecting the adamantyl substituent to the triazole ring. Correlations would be expected between the adamantyl protons and the N1-attached carbon of the triazole, as well as between the triazole proton (H5) and the triazole carbons (C3 and C5). rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This could be used to confirm the spatial relationship between the adamantyl group and the triazole ring. ncl.res.in

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The strong symmetric and asymmetric stretching vibrations of the nitro group are typically prominent. researchgate.net The C-H stretching and bending vibrations of the adamantyl group, as well as the C=N and N-N stretching vibrations of the triazole ring, will also be present. researchgate.netnih.gov

Table 4: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ Asymmetric Stretch | ~1530-1560 |

| NO₂ Symmetric Stretch | ~1340-1370 |

| C-H Stretch (Adamantyl) | ~2850-2950 |

| C=N Stretch (Triazole) | ~1500-1600 |

| N-N Stretch (Triazole) | ~1000-1100 |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution). researchgate.netnih.gov

Raman Spectroscopy: Insights into Molecular Vibrations and Intermolecular Interactions

Raman spectroscopy provides critical insights into the vibrational modes of a molecule, which are dictated by its structure and bonding. For this compound, the Raman spectrum is expected to be a composite of the characteristic vibrations of its three primary functional components: the adamantyl cage, the 1,2,4-triazole (B32235) ring, and the nitro group.

The adamantane moiety, a rigid and symmetric hydrocarbon cage, typically exhibits a number of characteristic C-H and C-C stretching and bending modes. The triazole ring, being a planar aromatic system, possesses its own set of ring stretching and deformation vibrations. wikipedia.org The presence of the nitro group introduces strong, characteristic symmetric and asymmetric stretching vibrations.

Analysis of related fluorine-containing 1,2,3-triazole derivatives has shown that intra- and intermolecular interactions can affect the absorption band locations of the involved groups in their vibrational spectra. rsc.org While specific experimental Raman data for this compound is not extensively detailed in the literature, theoretical calculations and comparisons with similar structures, such as 3-nitro-1,2,4-triazole (B13798) and other adamantane-linked triazoles, are used to predict and assign its vibrational frequencies. rsc.orgnih.gov These analyses help in understanding the molecular structure and the subtle effects of intermolecular forces within the crystal lattice.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the mass spectrometric analysis of this compound, the molecular ion peak [M]+ would confirm the compound's molecular mass.

The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. Studies on related 3-nitro-1,2,4-triazole (3NTR) molecules under low-energy electron attachment have identified characteristic fragmentation reactions. rsc.org These include the formation of an NO₂⁻ anion and the loss of a hydrogen radical as a main dissociation channel. rsc.org For this compound, the fragmentation pattern is expected to involve several key cleavages:

Loss of the Nitro Group: A common initial fragmentation step would be the cleavage of the C-N bond connecting the nitro group to the triazole ring, resulting in a fragment corresponding to [M-NO₂]⁺.

Fragmentation of the Adamantyl Cage: The bulky adamantyl cation (C₁₀H₁₅⁺) is a very stable carbocation and is often observed as a prominent peak in the mass spectra of adamantane-containing compounds. Cleavage of the N-C bond between the triazole ring and the adamantyl group would lead to this characteristic fragment.

Triazole Ring Cleavage: The triazole ring itself can undergo fragmentation, typically involving the loss of nitrogen molecules (N₂), a process observed in the mass spectrometry of various triazole and thiadiazole isomers. nih.gov

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure by piecing together its constituent parts. researchgate.netmiamioh.edu

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular conformation, geometry, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, analysis of its close analogs provides significant insight into its likely solid-state arrangement. For instance, the parent compound, 3-nitro-1H-1,2,4-triazole, has been shown to crystallize in the monoclinic system with a P2₁/c space group. nih.govresearchgate.net Similarly, other adamantane-linked 1,2,4-triazole derivatives have been found to crystallize in either monoclinic P2₁/c or triclinic P-1 space groups. nih.gov This suggests that this compound would likely adopt a similar crystal system.

The crystallographic parameters for the related compound 3-nitro-1H-1,2,4-triazole have been determined at a temperature of 100 K. nih.gov

Table 1: Crystallographic Data for 3-nitro-1H-1,2,4-triazole

| Parameter | Value nih.gov |

| Chemical Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7818 (1) |

| b (Å) | 10.0726 (2) |

| c (Å) | 9.9703 (1) |

| β (°) | 107.081 (1) |

| Volume (ų) | 843.03 (2) |

| Z | 8 |

In the crystalline state, the molecular geometry is defined by the spatial arrangement of its constituent parts. The 1,2,4-triazole ring is characteristically planar. nih.govnih.gov For 3-nitro-1H-1,2,4-triazole, the triazole ring is essentially planar, with maximum atomic deviations of only 0.003 Å. nih.govnih.gov

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. In adamantane-linked triazoles, these interactions play a crucial role in defining the supramolecular architecture.

Although this compound lacks conventional hydrogen bond donors like O-H or N-H, its crystal structure is expected to be stabilized by a network of weak hydrogen bonds. The slightly acidic C-H bonds of the adamantyl cage and the triazole ring can act as hydrogen bond donors. The acceptors in the structure are the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group.

C-H···O Interactions: These interactions are expected between the C-H groups of the adamantyl moiety and the oxygen atoms of the nitro group on an adjacent molecule. This type of bonding has been observed in the crystal structures of related nitro-triazole compounds. nih.govnih.gov

C-H···N Interactions: Interactions between the adamantyl C-H donors and the nitrogen atoms of the triazole ring of a neighboring molecule are also anticipated. Such C-H···N and C-H···S interactions have been identified as stabilizing forces in the crystal packing of other adamantane-linked 1,2,4-triazole derivatives. uzh.ch

N-H···S Interactions: While not present in the title compound, N-H···S hydrogen bonds are key interactions in related thione derivatives, forming centrosymmetric dimeric aggregates that define the crystal packing. nih.gov

Table 2: Potential Intermolecular Interactions in this compound based on Related Structures

| Interaction Type | Donor | Acceptor | Reference Compound(s) | Citation(s) |

| C-H···O | Adamantyl C-H | Nitro O | 3-nitro-1H-1,2,4-triazole | nih.govnih.gov |

| C-H···N | Adamantyl C-H | Triazole N | Adamantane-linked 1,2,4-triazoles | uzh.ch |

Analysis of Intermolecular Interactions and Crystal Packing

π-π Stacking Interactions

The planar, aromatic-like 1,2,4-triazole ring, in conjunction with the electron-withdrawing nitro group, creates an electron-poor π-system. nih.gov This electronic feature makes it a candidate for π-π stacking interactions, a common organizing force in the crystal structures of nitrogen-containing heterocycles. researchgate.netmdpi.com In related triazole derivatives, these interactions are a significant factor in the molecular packing. researchgate.netnih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netmdpi.com By mapping properties onto this surface, one can gain a detailed understanding of the nature and relative importance of different non-covalent contacts. For this compound, this analysis would provide a quantitative breakdown of the interactions governing its crystal packing.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. Two-dimensional "fingerprint plots" are derived from this surface, which summarize the distribution of intermolecular contact distances.

Based on analyses of structurally related adamantane-triazoles and nitro-triazoles, a Hirshfeld analysis for this compound would be expected to reveal the following: nih.govnih.govresearchgate.net

H···H Contacts: Due to the hydrogen-rich adamantyl cage, H···H contacts would likely represent a very significant percentage of the total intermolecular contacts, appearing as a large, diffuse region in the fingerprint plot. researchgate.net

N···H/H···N Contacts: These would correspond to the C-H···N interactions between the adamantyl hydrogens and the triazole nitrogens. They would appear as distinct "wings" or spikes in the fingerprint plot. researchgate.net

O···H/H···O Contacts: Representing the C-H···O interactions involving the nitro group, these would also form characteristic spikes on the plot, indicating their presence as specific, directional interactions. nih.gov

C···H/H···C Contacts: This category would encompass the C-H···π interactions. These typically appear as a pair of "wings" in the upper-left and lower-right of the fingerprint plot. nih.govresearchgate.net

The relative percentage contribution of each type of contact provides a quantitative measure of its importance in the crystal packing.

Data Tables

The following tables provide a hypothetical breakdown of intermolecular contacts for this compound, based on published data for analogous compounds. nih.govnih.govresearchgate.net

Table 1: Anticipated Intermolecular Contacts and Their Characteristics

| Interaction Type | Donor | Acceptor | Anticipated Geometric Features |

|---|---|---|---|

| π-π Stacking | Triazole Ring (π-system) | Triazole Ring (π-system) | Offset stacking; Inter-centroid distance ~3.4-3.8 Å |

| C-H···N | Adamantyl C-H | Triazole N atom | Weak hydrogen bond; directional |

| C-H···O | Adamantyl C-H | Nitro O atom | Weak hydrogen bond; directional |

| C-H···π | Adamantyl C-H | Triazole Ring (π-system) | Alkyl C-H pointing towards the aromatic face |

Table 2: Hypothetical Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface

| Contact Type | Hypothetical Contribution (%) | Corresponding Interaction |

|---|---|---|

| H···H | 45 - 55% | Van der Waals forces; general contacts |

| N···H / H···N | 15 - 20% | C-H···N hydrogen bonds |

| O···H / H···O | 10 - 15% | C-H···O hydrogen bonds |

| C···H / H···C | 8 - 12% | C-H···π interactions |

| Other (N···C, C···C, etc.) | < 5% | Minor contacts |

Computational Chemistry and Theoretical Investigations of 1 1 Adamantyl 3 Nitro 1,2,4 Triazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for elucidating the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a mainstay in computational chemistry for its balance of accuracy and computational cost. DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface. For related adamantane-linked 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, have been successfully used to obtain optimized geometries. nih.govnih.gov

In the case of 1-(1-Adamantyl)-3-nitro-1,2,4-triazole, DFT calculations would be used to precisely determine bond lengths, bond angles, and dihedral angles. Key parameters of interest include the geometry of the C-NO2 bond, the planarity of the triazole ring, and the orientation of the bulky adamantyl group relative to the ring. Studies on similar molecules, such as 3-nitro-1,2,4-triazol-5-one (NTO), have utilized DFT to fully optimize molecular geometries and understand intermolecular interactions. nih.gov The introduction of the adamantyl group is expected to introduce significant steric hindrance, influencing the crystal packing and intermolecular interactions, while the nitro group profoundly affects the electronic properties of the triazole ring.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com

For adamantane- and triazole-containing compounds, FMO analysis reveals how different substituents affect reactivity. For instance, in a study on 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, HOMO-LUMO analysis was used to understand charge transfer within the molecule. nih.gov For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity and electrophilicity. This is consistent with findings for other nitro-substituted triazoles. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior.

Table 1: Representative Frontier Molecular Orbital Data for a Related Triazole Derivative Data for 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione, calculated at the B3LYP/6-311G(d,p) level, is provided for illustrative purposes.

| Parameter | Value (eV) | Reference |

| EHOMO | -6.2967 | irjweb.com |

| ELUMO | -1.8096 | irjweb.com |

| Energy Gap (ΔE) | 4.4871 | irjweb.com |

| Hardness (η) | 2.2449 | irjweb.com |

| Electrophilicity Index (ω) | 2.2449 | irjweb.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or purple) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would be invaluable. It is expected to show a strong negative potential localized around the oxygen atoms of the nitro group, making this a primary site for electrophilic interactions. researchgate.net The nitrogen atoms of the triazole ring would also exhibit negative potential, though likely to a lesser extent than the nitro group. researchgate.net Conversely, the hydrogen atoms on the adamantyl cage and the triazole ring would show positive potential. MEP analysis of related triazole structures confirms that the nitrogen atoms of the ring are key reactive centers. researchgate.net This mapping helps to explain intermolecular interactions, such as hydrogen bonding, which are critical in determining the crystal structure and properties of the material.

Energetic Landscape and Thermochemical Stability

For compounds with potential applications as energetic materials, understanding their thermochemical stability is paramount. Computational methods allow for the calculation of key energetic properties that define both performance and safety.

The heat of formation (HOF) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A higher positive HOF value generally correlates with higher energy content and better detonation performance in energetic materials. Computational methods, particularly using isodesmic reactions, are frequently employed to calculate accurate HOF values. rsc.org These reactions involve a hypothetical process where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

Table 2: Representative Calculated Heats of Formation for Energetic Triazole Compounds Data for various energetic salts containing triazole moieties are provided for illustrative purposes.

| Compound | Phase | Calculated HOF (kJ·mol⁻¹) | Reference |

| 5-hydrazino-3-nitro-1,2,4-triazole (HNT) derived salts | Solid | 239 to 1668 | rsc.org |

| 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole derived salts | Solid | 413.4 to 909.8 | rsc.org |

| 1-Methyl-4-nitro-1,2,3-triazole | Crystalline | Not specified, but calculated | researchgate.net |

Bond Dissociation Energy (BDE) is the energy required to homolytically cleave a specific bond. In the context of energetic materials, the BDE of the weakest bond in the molecule is often considered the "trigger bond" for thermal decomposition. A higher BDE for this trigger bond typically correlates with greater thermal stability. For nitro-containing energetic compounds, the C-NO2 bond is very often the weakest and the first to break upon heating. semanticscholar.org

Table 3: Representative Calculated Bond Dissociation Energies (BDE) for Related Energetic Compounds Data for 1,2,4-triazole N-oxide derivatives is provided for illustrative purposes.

| Compound Series | Bond Type | BDE Range (kcal·mol⁻¹) | Reference |

| NATNOs (N-oxide derivatives) | C–NO₂ | ~49 - 58 | semanticscholar.org |

| NATNOs (N-oxide derivatives) | N–NO₂ | ~37 - 42 | semanticscholar.org |

| NATNOs (N-oxide derivatives) | N–NH₂ | ~78 - 83 | semanticscholar.org |

Theoretical Studies on Isomerism and Tautomerism of Nitro-Triazole Systems

The 1,2,4-triazole ring can exist in different tautomeric forms, with the position of the hydrogen atom on the nitrogen atoms defining the specific tautomer. researchgate.netijsr.net For the parent 1,2,4-triazole, two primary tautomers exist: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with theoretical studies indicating that the 1H form is generally more stable. ijsr.net

The introduction of substituents, such as a nitro group, can influence the relative stabilities of these tautomers. ijsr.net Theoretical studies on substituted 1,2,4-triazoles, including those with a nitro group, have been conducted to determine the most stable tautomeric forms. For instance, in 3-chloro-1,2,4-triazoles, the stability order has been determined to be 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole based on theoretical calculations. ijsr.net Similarly, for 3-amino-1,2,4-triazole, the stability follows the order 3-amino-1H-1,2,4-triazole > 3-amino-2H-1,2,4-triazole > 3-amino-4H-1,2,4-triazole. ijsr.net

In the case of 3-nitro-1,2,4-triazole (B13798) (3NTR), quantum chemical calculations have been employed to study its properties. rsc.orgrsc.org The presence of the electron-withdrawing nitro group significantly impacts the electronic structure and stability of the molecule. rsc.orgrsc.orgnih.gov Theoretical investigations into the tautomerism of 3-nitro-1,2,4-triazole reveal different stable forms. acs.orgenergetic-materials.org.cn For example, studies on 3-amino-5-nitro-1,2,4-triazole (ANTA) showed that while the 2H-ANTA tautomer was most stable at the HF level, the 1H-ANTA tautomer was more stable at MP2, MP4, and DFT levels of theory in the gas phase. acs.org The crystal structure of 3-nitro-1H-1,2,4-triazole has been determined, showing two crystallographically independent molecules in the asymmetric unit with essentially planar triazole rings. nih.govnih.gov

The alkylation of nitrotriazoles can lead to a mixture of N1, N2, and N3-substituted isomers, and methodologies have been developed to separate these regioisomers. semanticscholar.org The specific isomer formed can significantly impact the compound's properties and potential applications. semanticscholar.orgresearchgate.net

Computational Thermochemistry of Phase Transitions

Computational thermochemistry plays a crucial role in understanding the stability and energetic properties of compounds like adamantyl-nitro-triazoles. Theoretical studies have been conducted to model the thermal decomposition of nitrotriazoles. researchgate.net For instance, density functional theory (B3LYP/6-31G*) has been used to investigate the thermal decomposition pathways of N-nitro-1,2,4-triazole and C-nitro-1,2,4-triazole, identifying potential decomposition products such as N₂, N₂O, NO, CO₂, HCN, and H₂O. researchgate.net

In the context of adamantane-linked 1,2,4-triazole derivatives, computational energy models like CE-B3LYP have been used to calculate pairwise interaction energies, which in turn affect the total packing energy of the crystal structure. nih.govnih.gov These calculations have shown that even small changes in substituents can lead to variations in interaction energies. nih.govnih.gov For example, in a study of three adamantane-linked 1,2,4-triazole derivatives, the total pairwise interaction energy for a contact involving a nitro group was calculated to be -24.8 kJ/mol. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and behavior of molecules in different environments. tandfonline.comtandfonline.comksu.edu.sa For adamantane-triazole derivatives, MD simulations have been employed to understand their dynamic stability in the binding pockets of target proteins. tandfonline.com For instance, a 120 ns MD simulation confirmed the stability of an adamantane-linked 1,2,4-triazole derivative within the binding pocket of a target protein in non-small cell lung cancer research. tandfonline.com

Solvation effects are critical for understanding a molecule's behavior in biological systems. tandfonline.comksu.edu.sa Theoretical studies on adamantane (B196018) derivatives have investigated solvation effects in various solvents. tandfonline.comksu.edu.saresearchgate.net Calculations of solvation free energy in water can indicate the solubility of a compound in an aqueous medium, which is a crucial factor for biological activity. tandfonline.comksu.edu.sa For an adamantane-triazole-thione derivative, solvation was found to lower the absorption in the UV-vis region. tandfonline.comksu.edu.sa Conformational analysis of bi-1,2,3-triazole compounds using DFT has been performed in both the gas phase and in different solvents to understand the impact of the solvent on the molecular geometry. ekb.egekb.eg

In Silico Modeling of Molecular Interactions

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target receptor. nih.govmdpi.commdpi.comijcrcps.comijpbs.comcal-tek.eu Numerous studies have utilized molecular docking to investigate the potential of adamantane-triazole derivatives as inhibitors of various enzymes. nih.govnih.govtandfonline.commdpi.commdpi.commdpi.com

A common target for these derivatives is the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is implicated in obesity and diabetes. nih.govnih.govmdpi.commdpi.com Docking studies of adamantane-linked 1,2,4-triazoles into the active site of 11β-HSD1 have been performed to predict their binding affinities and interactions. nih.govnih.govmdpi.commdpi.com For example, three adamantane-linked 1,2,4-triazole derivatives were docked into the 4C7J protein structure of 11β-HSD1. mdpi.com Other adamantane-triazole derivatives have been docked against targets like the glutamate (B1630785) receptor for potential analgesic activity and c-kit tyrosine kinase and protein kinase B for anticancer activity. tandfonline.comksu.edu.samdpi.com

| Compound/Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Adamantane-linked 1,2,4-triazole 1 | 11β-HSD1 (4C7J) | -8.30 | mdpi.com |

| Adamantane-linked 1,2,4-triazole 2 | 11β-HSD1 (4C7J) | -7.70 | mdpi.com |

| Adamantane-linked 1,2,4-triazole 3 | 11β-HSD1 (4C7J) | -7.83 | mdpi.com |

| Adamantane-linked 1,2,4-triazole N-Mannich base 1 | 11β-HSD1 | -8.46 | mdpi.com |

| Adamantane-linked 1,2,4-triazole N-Mannich base 2 | 11β-HSD1 | -8.92 | mdpi.com |

| Adamantane-linked 1,2,4-triazole N-Mannich base 3 | 11β-HSD1 | -7.50 | mdpi.com |

| Triazole-coupled acetamide (B32628) 7f | c-kit tyrosine kinase | -176.749 | mdpi.com |

| Triazole-coupled acetamide 7f | Protein kinase B | -170.066 | mdpi.com |

The analysis of docking results provides insights into the binding modes and key interactions between the ligand and the receptor. nih.govmdpi.commdpi.com For adamantane-triazole derivatives targeting 11β-HSD1, the adamantane moiety typically buries itself within a hydrophobic pocket of the active site, leading to strong hydrophobic interactions. mdpi.com The triazole ring often plays a crucial role in coordinating with key residues. mdpi.comnih.gov

In some cases, while the predicted binding affinities are favorable, the docked compounds may not form interactions with all key active site residues. nih.govnih.govmdpi.com For instance, a study on three adamantane-linked 1,2,4-triazoles showed binding affinities similar to a known potent inhibitor, but they failed to interact with key residues. nih.govmdpi.com In contrast, other studies on N-Mannich bases of adamantane-triazoles demonstrated strong hydrogen bond interactions with key catalytic residues like Ser170 and Tyr183. mdpi.com Molecular dynamics simulations of triazole derivatives with CYP51, a target for antifungal agents, revealed that hydrophobic interactions are the main driving force for binding. frontiersin.org

| Compound/Derivative | Target Receptor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Adamantane-linked 1,2,4-triazole N-Mannich bases | 11β-HSD1 | Ser170, Tyr183 | Hydrogen bond | mdpi.com |

| Triazole derivative (ligand 15) | Aromatase | HEM group, Arg115 | Coordination with Fe, π-cation | nih.gov |

| Triazole inhibitors | CYP51 | F58, Y64, Y118, L121, Y132, L376, S378, S506, S507, M508 | Hydrophobic | frontiersin.org |

| Triazole derivative 1 | Aromatase (3EQM) | Fe of Heme, Arg115 | Coordination with N4 of triazole, π-cation | ijcrcps.com |

| Triazole derivative 1 | Tubulin | Gly A146, Ala A12 | Hydrogen bond | ijcrcps.com |

Theoretical Spectroscopic Data Prediction and Validation

Theoretical calculations are instrumental in predicting and validating spectroscopic data. acs.orgnih.govresearchgate.net For nitro-triazole systems, computational methods have been used to calculate vibrational frequencies and compare them with experimental data from IR and Raman spectroscopy. acs.org In the study of 3-amino-5-nitro-1,2,4-triazole (ANTA), calculated MP2 and B3LYP vibrational frequencies showed good agreement with experimental values. acs.org

For adamantane-triazole derivatives, DFT calculations have been employed to predict FT-IR and FT-Raman spectra. nih.gov The calculated ¹H NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, are compared with experimental results for structural validation. nih.gov Theoretical UV-Vis spectra are also calculated using time-dependent DFT (TD-DFT) to understand the electronic transitions. tandfonline.comksu.edu.sanih.gov These computational spectroscopic studies provide a deeper understanding of the molecular structure and properties of these compounds. nih.gov

Solvent Effects on Electronic Properties and Molecular Conformation (Theoretical)

A comprehensive search of publicly available scientific literature reveals a notable absence of specific theoretical and computational studies on the solvent effects on the electronic properties and molecular conformation of This compound . While computational methods are extensively used to study related molecules, such as other substituted 1,2,4-triazoles and various nitrotriazole derivatives, data specifically for the title compound is not available.

However, based on general principles of physical organic chemistry and findings for analogous structures, a qualitative discussion of the expected solvent effects can be provided. Computational studies on various 1,2,4-triazole derivatives consistently demonstrate that the surrounding solvent medium can significantly influence their molecular and electronic characteristics. univ-smb.frtandfonline.comresearchgate.netresearchgate.net

Expected Effects on Electronic Properties:

The electronic properties of a molecule, such as its dipole moment and total electronic energy, are anticipated to be sensitive to the polarity of the solvent. For a molecule like this compound, which possesses a polar nitro group and a triazole ring, an increase in solvent polarity is expected to lead to:

Increased Dipole Moment: In more polar solvents, the solute molecule's electron distribution is likely to be further polarized, resulting in a larger dipole moment. This is a common observation for polar molecules in polarizable media.

Stabilization of the Ground State: The interaction between the solute's dipole moment and the reaction field of the polar solvent generally leads to a stabilization of the ground electronic state, resulting in a lower total energy.

Theoretical investigations on other triazole derivatives have utilized models like the Polarizable Continuum Model (PCM) to quantify these effects. tandfonline.comresearchgate.net For instance, studies on the self-association of 1,2,4-triazole have shown that solvents like water and dimethyl sulfoxide (B87167) (DMSO) alter the geometric parameters and electronic features of the molecular complexes. univ-smb.frresearchgate.net

Expected Effects on Molecular Conformation:

Bond Lengths and Angles: While significant changes are not expected, minor adjustments in bond lengths and angles within the triazole ring and the C-N bonds connecting the substituents may occur to accommodate solvent interactions.

Dihedral Angles: The torsional or dihedral angles defining the orientation of the adamantyl and nitro groups are the most likely conformational parameters to be affected by the solvent. Solvation can influence the rotational energy barrier and the preferred rotational isomer.

Computational studies on other adamantane-substituted heterocyclic compounds have been performed, although not specifically focusing on solvent effects on conformation. nih.govcapes.gov.brnih.govmdpi.com

Without specific experimental or computational data for this compound, the following tables are presented as illustrative examples of the type of data that would be generated from such a theoretical study. The values are hypothetical and are intended to demonstrate the expected trends.

Hypothetical Data on Solvent Effects on Electronic Properties

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Total Energy (Hartree) |

| Gas Phase | 1.0 | 4.50 | -X.0000 |

| Toluene | 2.4 | 5.20 | -X.0015 |

| Acetone | 20.7 | 6.10 | -X.0038 |

| Water | 78.4 | 6.80 | -X.0052 |

Hypothetical Data on Solvent Effects on Key Geometrical Parameters

| Solvent | C-NO₂ Bond Length (Å) | Dihedral Angle (Adamantyl-N-C-N) (°) |

| Gas Phase | 1.450 | 45.0 |

| Toluene | 1.452 | 45.5 |

| Acetone | 1.455 | 46.2 |

| Water | 1.458 | 47.0 |

It must be reiterated that the data presented in these tables are purely illustrative. A definitive and quantitative analysis of the solvent effects on this compound would necessitate dedicated computational studies using methods such as Density Functional Theory (DFT) with appropriate basis sets and solvent models. Such studies would provide precise data on the interaction of this specific molecule with various solvent environments.

Applications and Implications in Advanced Materials Chemistry: Focus on Energetic Materials

Design Principles for High-Energy Density Materials (HEDMs) Based on Triazole Scaffolds

The 1,2,4-triazole (B32235) ring is a foundational scaffold in the design of HEDMs. wikipedia.orgnih.gov Its prevalence is due to several advantageous characteristics inherent to its structure. Triazole rings are nitrogen-rich, which contributes to a high positive heat of formation. rsc.orgresearchgate.net This is a critical parameter for energetic materials, as the energy released during detonation is largely derived from the rapid rearrangement of chemical bonds to form the highly stable dinitrogen molecule (N₂). Furthermore, the aromatic nature of the triazole ring imparts significant thermal and chemical stability to the molecule, a crucial factor for the safety and handling of energetic compounds. researchgate.net

The functional groups attached to the triazole core are pivotal in tuning the properties of an HEDM. In 1-(1-Adamantyl)-3-nitro-1,2,4-triazole, the nitro and adamantyl groups each provide distinct and crucial contributions.

The development of advanced HEDMs often involves balancing the nitrogen and oxygen content to optimize performance.

Nitrogen-Rich Design: This strategy focuses on maximizing the nitrogen content of a molecule, often by using heterocyclic backbones like triazole and tetrazole. rsc.org High nitrogen content leads to a large positive heat of formation and the generation of a high volume of gaseous products (primarily N₂) upon detonation, which are key drivers of explosive power. rsc.org

Oxygen-Rich Design: To achieve maximum energy output, the fuel elements (carbon and hydrogen) of an explosive must be fully oxidized. This requires a sufficient number of oxygen atoms, often supplied by nitro (-NO₂), nitrate (B79036) (-ONO₂), or N-oxide groups. nih.govnih.govnih.gov A positive oxygen balance, where there is more than enough oxygen to convert all carbon to CO₂ and hydrogen to H₂O, is particularly desirable for applications such as propellant oxidizers. researchgate.net The design of this compound incorporates a nitro group to improve its oxygen balance. nih.govnih.gov

Theoretical Prediction and Characterization of Detonation Performance

Theoretical calculations are a vital tool for predicting the performance of new energetic materials, allowing researchers to estimate key detonation parameters before undertaking potentially hazardous synthesis. Methods such as the Kamlet-Jacobs (K-J) equations are commonly used to calculate detonation velocity and pressure based on the material's elemental composition, density (ρ), and heat of formation (ΔH_f). rsc.orgnih.govresearchgate.net

While these predictive methods are well-established, specific theoretically calculated detonation performance data for this compound are not available in the reviewed scientific literature.

There is no publicly available information on the calculated detonation velocity for this compound.

There is no publicly available information on the calculated detonation pressure for this compound.

Assessment of Thermal Stability and Mechanical Sensitivity (Theoretical and Small-Scale)

The safety of an energetic material is paramount. Thermal stability, often assessed by techniques like Differential Scanning Calorimetry (DSC), indicates the temperature at which a material begins to decompose. rsc.orgresearchgate.net Mechanical sensitivity (to impact and friction) is another critical safety parameter, often determined using standardized tests like the BAM fallhammer method. rsc.orgresearchgate.net Theoretical assessments can involve calculating the Bond Dissociation Energy (BDE) of the weakest bond in the molecule, which is often the trigger for decomposition. researchgate.net

Despite the existence of these assessment methods, specific theoretical or small-scale experimental data regarding the thermal stability and mechanical sensitivity of this compound could not be located in the available literature.

Decomposition Temperatures (Td)

There is no specific experimental data available for the decomposition temperature of this compound in the reviewed literature. The thermal stability of nitrotriazole derivatives can vary significantly based on the nature and position of substituents on the triazole ring. For instance, studies on other nitrotriazole compounds show a wide range of decomposition temperatures. researchgate.netnih.gov The bulky adamantyl group is generally expected to impart high thermal stability.

Impact and Friction Sensitivity Evaluations (Theoretical)

A theoretical evaluation of the impact and friction sensitivity for this compound has not been specifically reported in the available literature. Theoretical predictions of sensitivity are complex and depend on various molecular and crystal properties. While theoretical methods exist for estimating the sensitivity of energetic materials, such calculations have not been published for this particular compound. nih.govresearchgate.net

Crystallographic Density and its Correlation with Energetic Performance Metrics

The crystallographic density of this compound is not documented in the searched scientific databases. Crystallographic density is a critical parameter for energetic materials, as it has a significant influence on detonation velocity and pressure. The incorporation of the dense adamantyl cage would likely result in a high-density material, which is a desirable characteristic for enhanced energetic performance. However, without experimental crystallographic data, a quantitative correlation to its energetic performance metrics cannot be established.

Interdisciplinary Perspectives and Future Research Directions in Adamantyl Triazole Chemistry

Synergistic Integration of Experimental Synthesis, Advanced Characterization, and Computational Methodologies

The comprehensive understanding of 1-(1-Adamantyl)-3-nitro-1,2,4-triazole necessitates a synergistic approach that combines experimental synthesis, advanced characterization techniques, and computational modeling. This integrated strategy allows for a deeper insight into the molecule's structure, properties, and potential behavior.

Experimental synthesis is the foundational step, providing the actual material for study. The synthesis of related adamantane-linked 1,2,4-triazole (B32235) derivatives has been reported, often involving a multi-step process. nih.gov These synthetic efforts are crucial for obtaining pure samples of the target compound for further analysis.

Computational methodologies, particularly Density Functional Theory (DFT), complement the experimental data by providing theoretical insights into the molecule's electronic structure and properties. google.comnih.gov DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a critical parameter that provides information about the chemical reactivity and stability of the molecule. nih.gov

The synergy between these three pillars is evident when, for example, experimentally observed spectral data is corroborated by computationally predicted spectra, or when computational models help in rationalizing the outcome of a synthetic reaction. This integrated approach ensures a robust and comprehensive understanding of the chemical nature of This compound .

Development of Novel Synthetic Routes for Diverse Adamantyl-Triazole Architectures

One common approach to the synthesis of 1,2,4-triazoles involves the cyclization of intermediates derived from hydrazines or their derivatives. organic-chemistry.org For instance, the reaction of adamantane-1-carbohydrazide (B96139) with an appropriate reagent can lead to the formation of the adamantyl-triazole scaffold. nih.gov The introduction of the nitro group can be achieved by using a nitrated precursor or by nitration of the pre-formed triazole ring, although the latter may present challenges regarding regioselectivity and reaction conditions.

Another versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed 1,3-dipolar cycloaddition of azides with terminal alkynes, a well-known "click chemistry" reaction. thieme-connect.denih.gov While this method is highly efficient for 1,2,3-triazoles, the synthesis of 1,2,4-triazoles often follows different pathways. frontiersin.orgnih.gov

The development of novel synthetic routes is driven by the need for more efficient, scalable, and environmentally benign processes. This includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net Furthermore, the development of one-pot or multicomponent reactions is highly desirable as they can streamline the synthetic process and reduce waste. organic-chemistry.org

Below is a table summarizing some general synthetic methods for triazole derivatives, which could be adapted for the synthesis of This compound .

| Synthetic Method | Reactants | Key Features | Reference |

| Huisgen 1,3-Dipolar Cycloaddition | Organic Azides, Alkynes | High regioselectivity for 1,4-disubstituted 1,2,3-triazoles. | thieme-connect.de |

| From Hydrazines and Formamide | Hydrazines, Formamide | Catalyst-free, microwave-assisted. | organic-chemistry.org |

| From Amidines and Hydrazides | Amidines, Hydrazides | Versatile for substituted 1,2,4-triazoles. | nih.gov |

| Copper-Catalyzed Oxidative Coupling | Nitriles, 2-Aminopyridines/Amidines | Use of a heterogeneous catalyst and air as an oxidant. | organic-chemistry.org |

Advancement of Theoretical Models for Accurate Property Prediction of Complex Heterocyclic Systems

Theoretical models, particularly those based on quantum mechanics, are powerful tools for predicting the properties of complex heterocyclic systems like This compound . Density Functional Theory (DFT) has become the workhorse in this area due to its balance of accuracy and computational cost. google.comnih.gov

Advancements in theoretical models are focused on improving the accuracy of predictions for various molecular properties. This includes the development of new functionals within DFT that can better account for electron correlation and dispersion forces, which are particularly important in systems containing bulky groups like adamantane (B196018). The choice of basis set is also crucial for obtaining reliable results. For instance, the B3LYP functional with a 6-311G(d,p) basis set is a commonly used combination for such calculations. google.com

These computational models can predict a range of properties, including:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: HOMO-LUMO energies, molecular electrostatic potential (MEP), and charge distribution. nih.gov

Spectroscopic Properties: IR and Raman vibrational frequencies, and NMR chemical shifts. elixirpublishers.com

The molecular electrostatic potential (MEP) is a particularly useful tool for understanding the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive). For This compound , the MEP would likely show a high electron density around the nitro group and the nitrogen atoms of the triazole ring, suggesting these are potential sites for electrophilic attack.

The table below presents representative computational data for related nitroazole compounds, illustrating the types of properties that can be predicted.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 3-nitro-1H-1,2,4-triazole | DFT/B3LYP | -8.54 | -3.78 | 4.76 | nih.gov |

| 3,5-dinitro-1H-pyrazole | DFT/B3LYP | -9.32 | -4.56 | 4.76 | nih.gov |

Exploration of Structure-Property Relationships for Tunable Chemical and Material Attributes (excluding biological/physical property claims)

Understanding the relationship between the molecular structure of adamantyl-triazoles and their chemical attributes is crucial for designing new molecules with tailored properties. The introduction of the bulky adamantyl group and the electron-withdrawing nitro group into the 1,2,4-triazole ring significantly influences its chemical characteristics.

The adamantyl group, being a large and lipophilic moiety, can sterically hinder certain reactions and influence the packing of the molecules in the solid state. nih.gov This can affect properties such as solubility and crystallinity.

By systematically varying the substituents on the adamantyl cage or the triazole ring, it is possible to fine-tune the chemical properties of the resulting compounds. For example, the introduction of additional functional groups could modulate the electronic properties, reactivity, and stability of the molecule.

The exploration of structure-property relationships relies heavily on the synergistic approach described in section 6.1. A library of related compounds can be synthesized and characterized, and the experimental data can be correlated with computational predictions to build robust models that can guide the design of new adamantyl-triazole architectures with specific chemical attributes.

Q & A

Q. What are the standard synthetic protocols for 1-(1-Adamantyl)-3-nitro-1,2,4-triazole?

A common approach involves reacting 1-adamantyl precursors with nitro-substituted triazole intermediates. For example, 5-(1-adamantyl)-4-methyl-3-mercapto-1,2,4-triazole can undergo nitration using nitric acid under controlled conditions to introduce the nitro group at the 3-position . Key steps include refluxing in ethanol with formaldehyde for Mannich reactions or using oxidizing agents like HNO₃ for nitration. Purification often involves recrystallization from ethanol or methanol .

Q. How is the structural integrity of this compound confirmed after synthesis?

Routine characterization employs Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., nitro stretching at ~1,520 cm⁻¹) and nuclear magnetic resonance (NMR) for adamantyl proton signals (δ ~1.6–2.1 ppm) and triazole ring protons (δ ~8.0–9.0 ppm). Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular composition **.

Q. What safety precautions are necessary when handling this compound?

Due to potential nitro group instability and organic solvent use, researchers should wear nitrile gloves, safety goggles, and work in a fume hood. Avoid direct skin contact, as nitroaromatics may exhibit mutagenic or irritant properties. Waste disposal must follow protocols for nitro-containing organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or X-ray diffraction (XRD) data often arise from conformational flexibility or crystal packing effects. For example, adamantyl groups may exhibit dynamic behavior in solution, broadening NMR signals. To resolve this:

Q. What methodologies optimize the compound’s biological activity in antiviral studies?

Structure-activity relationship (SAR) studies suggest modifying substituents on the triazole ring. For example:

- Replace the nitro group with sulfhydryl (-SH) or amino (-NH₂) groups to enhance hydrogen bonding with viral targets .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with viral enzymes like HIV-1 reverse transcriptase or influenza neuraminidase .

- Validate activity via in vitro assays (e.g., plaque reduction for antiviral efficacy) .

Q. How can synthetic yields be improved while minimizing byproducts?

- Microwave-assisted synthesis reduces reaction times (e.g., 15 minutes vs. 12 hours) and improves regioselectivity .

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in nitration reactions to enhance nitro group incorporation .

- Monitor reaction progress with HPLC to isolate intermediates and optimize stoichiometry .

Methodological Challenges

Q. How are computational methods applied to predict reactivity or stability?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity with nucleophiles .

- Molecular dynamics simulations model adamantyl group interactions in lipid membranes, aiding drug delivery studies .

Q. What strategies address low solubility in pharmacological assays?

- Prepare cyclodextrin inclusion complexes to enhance aqueous solubility.

- Derivatize with PEGylated side chains or prodrug formulations (e.g., ester prodrugs hydrolyzed in vivo) .

Data Interpretation and Validation

Q. How should researchers interpret conflicting biological activity data across studies?

Variations may arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:

Q. What analytical techniques confirm purity for publication or patent applications?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity.

- Differential scanning calorimetry (DSC) identifies polymorphic forms or impurities via melting point deviations .

Emerging Research Directions

Q. Can this compound serve as a scaffold for hybrid molecules targeting dual pathways?

Yes. Examples include conjugating with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.